2-(Prop-2-yn-1-yloxy)pyridine-3-carboxylic acid

Description

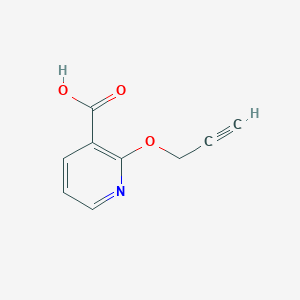

2-(Prop-2-yn-1-yloxy)pyridine-3-carboxylic acid is a pyridine derivative characterized by a propargyloxy group (-OCH₂C≡CH) at the 2-position and a carboxylic acid (-COOH) at the 3-position of the pyridine ring. Its structure combines the aromatic pyridine core with a reactive alkyne group and a polar carboxylic acid, making it a versatile intermediate in organic synthesis and drug discovery.

Properties

IUPAC Name |

2-prop-2-ynoxypyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO3/c1-2-6-13-8-7(9(11)12)4-3-5-10-8/h1,3-5H,6H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRHLPARKJBIUDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOC1=C(C=CC=N1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1092285-24-9 | |

| Record name | 2-(prop-2-yn-1-yloxy)pyridine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 2-(Prop-2-yn-1-yloxy)pyridine-3-carboxylic acid typically involves the reaction of pyridine-3-carboxylic acid with propargyl alcohol under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate and conducted in a solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

2-(Prop-2-yn-1-yloxy)pyridine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

Scientific Research Applications

2-(Prop-2-yn-1-yloxy)pyridine-3-carboxylic acid has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

Mechanism of Action

The mechanism of action of 2-(Prop-2-yn-1-yloxy)pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Substituent Position and Functional Group Variations

The structural analogs of 2-(Prop-2-yn-1-yloxy)pyridine-3-carboxylic acid differ in substituent positions and functional groups, leading to distinct physicochemical and biological properties:

Key Observations :

- Reactivity : The propargyloxy group in the target compound enables alkyne-specific reactions (e.g., Huisgen cycloaddition), absent in analogs like imazapic (imidazole-based) or allyloxy derivatives .

- Acidity : Carboxylic acid at the 3-position (target compound) vs. 2-position (e.g., 3-(prop-2-en-1-yloxy)pyridine-2-carboxylic acid) alters hydrogen-bonding and solubility.

Physicochemical Properties

- Solubility: The carboxylic acid group enhances water solubility compared to non-polar analogs like 2-(2-phenylethyl)pyridine-3-carboxylic acid. Propargyloxy groups may reduce solubility due to hydrophobic effects .

- Thermal Stability : Propargyl-containing compounds (e.g., target compound) are prone to polymerization under heat, whereas saturated analogs (e.g., phenylethyl derivatives) exhibit higher stability .

Crystallographic and Structural Insights

- Hydrogen Bonding : The 3-carboxylic acid in the target compound forms strong intermolecular hydrogen bonds, as seen in 2-bromopyridine-3-carboxylic acid (), influencing crystal packing and melting points.

- Molecular Packing : Bulky substituents (e.g., phenylethyl in ) disrupt planar stacking, reducing crystallinity compared to the target compound .

Biological Activity

2-(Prop-2-yn-1-yloxy)pyridine-3-carboxylic acid, also known as 4-[(Prop-2-yn-1-yloxy)amino]pyridine-3-carboxylic acid, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a prop-2-yn-1-yloxy group and a carboxylic acid functional group. This unique structure contributes to its reactivity and biological activity.

Biological Activity Overview

Research indicates that this compound exhibits notable biological activities, particularly in the fields of antimicrobial and anticancer research. Its ability to interact with specific enzymes and receptors suggests potential modulation of various metabolic pathways, making it a candidate for further investigation in drug development.

Key Biological Activities:

- Antimicrobial Properties : The compound has shown effectiveness against various bacterial strains, indicating its potential as an antibacterial agent.

- Anticancer Activity : Studies suggest that it may inhibit the growth of cancer cells by inducing apoptosis and modulating signaling pathways associated with cell proliferation.

The mechanism by which this compound exerts its biological effects involves binding to specific molecular targets such as enzymes or receptors. This binding can lead to the inhibition or activation of these targets, thereby influencing metabolic pathways.

Enzyme Interaction

The compound may inhibit the activity of certain enzymes by binding to their active sites. This interaction can disrupt normal metabolic processes, which is particularly relevant in cancer and infectious diseases.

Case Studies

-

Anticancer Activity :

- In vitro studies demonstrated that this compound exhibited IC50 values ranging from 0.87 μM to 12.91 μM against various cancer cell lines, outperforming standard chemotherapeutics like 5-Fluorouracil (5-FU) .

- The compound was shown to increase caspase 9 levels in treated cells, indicating an apoptotic mechanism .

-

Antimicrobial Efficacy :

- The compound was tested against multiple bacterial strains, demonstrating significant inhibition at concentrations below 10 μM, suggesting a strong antimicrobial potential .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Biological Activity | IC50 (μM) | Notes |

|---|---|---|---|

| 5-Fluorouracil | Anticancer | 17.02 (MCF-7) | Standard chemotherapy agent |

| Compound A | Antimicrobial | <10 | Effective against resistant strains |

| Compound B | Anticancer | 11.73 (MDA-MB-231) | Comparable efficacy to tested standards |

Synthesis and Production

The synthesis of this compound typically involves several steps:

- Starting Materials : Pyridine derivatives and propargyl alcohol.

- Reagents : Catalysts such as bases or acids may be employed to facilitate the reaction.

- Purification : Techniques like recrystallization or chromatography are used to obtain high-purity compounds for biological testing.

In industrial settings, continuous flow processes may enhance efficiency and yield during synthesis .

Q & A

Basic: What are the common synthetic routes for 2-(Prop-2-yn-1-yloxy)pyridine-3-carboxylic acid?

The synthesis typically involves multi-step organic reactions, including:

- Substitution reactions : Alkyl halides or acyl chlorides can introduce the propargyloxy group (prop-2-yn-1-yloxy) at the pyridine ring’s 2-position .

- Oxidation/Reduction : Potassium permanganate or chromium trioxide may oxidize intermediates, while sodium borohydride could reduce specific functional groups during synthesis .

- Carboxylic Acid Formation : Hydrolysis of esters or nitriles using acidic/basic conditions to yield the final carboxylic acid moiety .

Methodological Note : Optimize reaction conditions (e.g., temperature, solvent polarity) to enhance regioselectivity during substitution. Monitor reaction progress via TLC or HPLC .

Advanced: How can researchers address challenges in optimizing the yield of this compound synthesis?

Key challenges include competing side reactions (e.g., over-oxidation) and purification difficulties due to polar intermediates. Strategies:

- Protecting Groups : Temporarily protect the carboxylic acid or propargyloxy group to prevent undesired reactivity .

- Catalytic Systems : Use transition-metal catalysts (e.g., Cu(I)) to enhance regioselectivity in propargyloxy substitution .

- Chromatography : Employ reverse-phase HPLC for high-purity isolation, especially if the compound exhibits hygroscopicity .

Basic: What spectroscopic techniques are critical for characterizing this compound?

- NMR : H and C NMR confirm the propargyloxy group (δ ~4.5 ppm for OCHC≡CH) and pyridine ring protons (δ 7.5–8.5 ppm) .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., m/z 206.20 for CHNO) .

- IR Spectroscopy : Identify carbonyl (C=O, ~1700 cm) and alkyne (C≡C, ~2100 cm) stretches .

Advanced: How can X-ray crystallography resolve ambiguities in the compound’s structural configuration?

Single-crystal X-ray diffraction provides definitive proof of:

- Regiochemistry : Confirms substitution at the pyridine 2-position and propargyloxy orientation .

- Hydrogen Bonding : Reveals intermolecular interactions (e.g., carboxylic acid dimerization) influencing crystal packing .

Protocol : Use SHELX programs for structure solution and refinement. Apply multi-scan absorption corrections (e.g., SADABS) for accurate data .

Basic: What biological activities have been reported for structurally similar pyridine-carboxylic acid derivatives?

Analogous compounds exhibit:

- Enzyme Inhibition : Interaction with kinases or proteases via the pyridine ring’s electron-deficient π-system .

- Antimicrobial Activity : Disruption of bacterial cell wall synthesis mediated by the carboxylic acid group .

Note : Validate activity via enzyme assays (e.g., IC determination) and microbial susceptibility testing .

Advanced: How can researchers reconcile contradictory bioactivity data across studies?

Discrepancies may arise from:

- Assay Conditions : Variability in pH, solvent (DMSO vs. aqueous), or cell lines .

- Structural Analogues : Subtle differences in substituents (e.g., methyl vs. propargyloxy groups) alter target binding .

Resolution : Perform comparative SAR studies using a congeneric series under standardized assay protocols .

Basic: What safety precautions are recommended for handling this compound?

- PPE : Wear nitrile gloves and eye protection to avoid irritation from carboxylic acid or alkyne groups .

- Ventilation : Use fume hoods to minimize inhalation of fine particulates .

- Storage : Keep in airtight containers under inert gas (N) to prevent moisture absorption .

Advanced: How can computational methods aid in predicting reactivity or stability?

- DFT Calculations : Model transition states for propargyloxy substitution to predict regiochemical outcomes .

- Molecular Dynamics : Simulate hydrolysis pathways of the ester precursor under acidic/basic conditions .

Tools : Gaussian or ORCA for quantum mechanics; AMBER for solvation dynamics .

Basic: What are the key applications in medicinal chemistry?

- Prodrug Design : The carboxylic acid group facilitates conjugation with bioactive moieties (e.g., peptides) .

- Metal Coordination : Acts as a ligand for catalytic metal centers in metalloenzyme inhibitors .

Advanced: How does the propargyloxy group influence the compound’s physicochemical properties?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.